REACTION_SMILES
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[C:23]([OH:24])([CH3:25])([CH3:26])[CH3:27].[CH3:29][CH2:30][O:31][C:32](=[O:33])[CH3:34].[CH:3]1([CH2:9][O:10][c:11]2[cH:12][c:13]([CH2:17][C:18](=[O:19])[O:20][CH2:21][CH3:22])[cH:14][cH:15][cH:16]2)[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]1.[Na+:2].[OH-:1].[OH2:28]>>[CH:3]1([CH2:9][O:10][c:11]2[cH:12][c:13]([CH2:17][C:18](=[O:19])[OH:20])[cH:14][cH:15][cH:16]2)[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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CCOC(=O)Cc1cccc(OCC2CCCCC2)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)Cc1cccc(OCC2CCCCC2)c1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Type
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product
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Smiles
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O=C(O)Cc1cccc(OCC2CCCCC2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |